N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)11(14)12-9-4-8(3)5-10(13)6-9/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
OHAGTQROSKAFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 3-Hydroxy-5-methylbenzoic Acid Derivatives
Overview:
A common approach involves the direct reaction of 3-hydroxy-5-methylbenzoic acid with a suitable amine, such as 2-methylpropanamine, under activating conditions.
- Activation of the carboxylic acid group using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Use of catalytic 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.
- Solvent: Dichloromethane or dimethylformamide (DMF).
- Temperature: Room temperature to mild heating (~25-50°C).
Reaction Scheme:
$$
\text{3-Hydroxy-5-methylbenzoic acid} + \text{2-methylpropanamine} \xrightarrow[\text{DCC}]{\text{DMAP}} \text{N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide}
$$
- Straightforward, high yield, minimal side reactions.
- Suitable for scale-up in industrial synthesis.
Conversion of 3-Hydroxy-5-methylbenzaldehyde to the Corresponding Amide
Overview:
This method involves the initial synthesis of the aldehyde derivative, followed by reductive amination or direct amidation.
- Step 1: Synthesis of 3-hydroxy-5-methylbenzaldehyde via electrophilic aromatic substitution or oxidation of the corresponding phenol.
- Step 2: Condensation of the aldehyde with 2-methylpropanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form a secondary amine intermediate.
- Step 3: Oxidation or amidation of the intermediate to yield the target amide.
- Solvent: Methanol or ethanol.
- Temperature: Ambient to slightly elevated (~25-40°C).
- Catalysts: Acid catalysts like acetic acid can be used to facilitate condensation.
- Flexibility in functional group modifications.
- Allows for the introduction of various substituents to optimize biological activity.
Lactone Ring Opening Followed by Amidation (Based on Patent Literature)
Overview:
A novel and efficient route involves the ring-opening of 3,4-dihydro-6-methyl-4-phenylcoumarin (a dihydrocoumarin derivative), followed by functional group modifications.
- Step 1: Reductive lactone ring opening of 3,4-dihydro-6-methyl-4-phenylcoumarin using a reagent such as diisopropylamine in acetic acid, yielding the phenolic intermediate (3-hydroxy-5-methylphenyl) derivative.
- Step 2: Esterification of the phenolic hydroxyl group with an acid chloride or an anhydride, such as benzenesulfonyl chloride, to form a phenolic ester.
- Step 3: Conversion of the ester to the amide by nucleophilic substitution with 2-methylpropanamine, often involving halogenation (e.g., iodine substitution) followed by amination.
- Solvent: Diisopropyl ether, acetic acid.
- Temperature: Room temperature to 50°C for ring opening; elevated temperatures for substitution steps.
- Utilizes inexpensive, readily available starting materials.
- Suitable for large-scale synthesis with high yields (up to 75%).
- Environmentally friendly, avoiding hazardous reagents like Grignard reagents.
One-Pot Synthesis via Coumarin Derivative Transformation
Overview:
Recent innovations propose a one-pot synthesis starting from coumarin derivatives, simplifying the process.
- React 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine and acetic acid at room temperature.
- The reaction proceeds through ring opening, esterification, halogenation, and amination in a single vessel, reducing purification steps.
Reaction Scheme:
$$
\text{Coumarin derivative} \xrightarrow{\text{Amine, Acetic acid}} \text{this compound}
$$
- Cost-effective, fewer steps, environmentally friendly.
- High yields (~75%) reported.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2-methylpropanamine.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-5-methylphenyl-2-methylpropanamide.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Propanamide Derivatives
The following analysis compares N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide with analogous compounds based on substituent patterns, synthetic routes, and inferred physicochemical properties. Data are synthesized from the evidence provided, which includes diverse propanamide derivatives with modifications to the aromatic ring or amide side chain.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The hydroxyl group in this compound may enhance solubility and binding affinity compared to non-polar analogs like N-(3,4-Dichlorophenyl)propanamide, which lacks hydrogen-bond donors . Chlorinated derivatives (e.g., N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit antioxidant properties, suggesting that electron-withdrawing groups (e.g., Cl) stabilize radical intermediates .
Synthetic Complexity: Compounds with heterocyclic moieties (e.g., N-(3-Cyano-5-phenyl-2-furyl)-2-methylpropanamide) require multi-step syntheses involving protecting groups (e.g., tert-butyldimethylsilyl) and catalysts (e.g., Dess-Martin periodinane) . In contrast, simpler analogs like N-(3,4-Dichlorophenyl)propanamide are synthesized via direct acylation .
Physicochemical Stability :
- Branched amides (e.g., 2-methylpropanamide) may exhibit greater metabolic stability compared to linear chains due to steric hindrance against enzymatic degradation .
Therapeutic Potential: Hydroxamic acid derivatives (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide) show metal-chelating properties, whereas this compound lacks such functional groups, limiting its utility in metalloenzyme inhibition .
Biological Activity
N-(3-Hydroxy-5-methylphenyl)-2-methylpropanamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a series of reactions involving the starting materials 3-hydroxy-5-methylphenol and 2-methylpropanoyl chloride. The synthesis route typically includes the following steps:
- Formation of the amide bond : The phenolic compound reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies utilizing the DPPH radical scavenging assay have shown that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses moderate inhibitory effects against various bacterial and fungal strains. For example, derivatives of related compounds have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Case Study 1: Anticancer Potential
A recent study investigated the anticancer effects of phenolic variants similar to this compound in glioblastoma models. The results revealed that these compounds significantly reduced cell viability in glioblastoma cell lines (LN229, U-87 MG) when treated with concentrations as low as 25 µM. Notably, they exhibited selective toxicity towards cancer cells while sparing normal astrocytes, indicating a favorable therapeutic index .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| HR51 | LN229 | <10 | High |
| HR59 | U-87 MG | <10 | High |
Further investigations into the mechanism of action revealed that these compounds inhibit mitochondrial respiration at Complex I of the electron transport chain. This inhibition leads to reduced ATP production and induces apoptosis in cancer cells, highlighting a potential pathway for therapeutic intervention in glioblastoma treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
